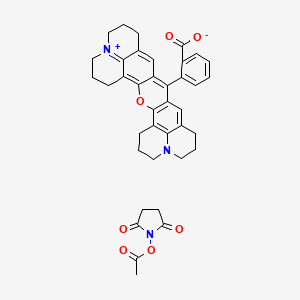

5(6)-ROX N-succinimidyl ester

Description

BenchChem offers high-quality 5(6)-ROX N-succinimidyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5(6)-ROX N-succinimidyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

114616-32-9 |

|---|---|

Molecular Formula |

C74H66N6O14 |

Molecular Weight |

1263.3 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 1-oxospiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylate;(2,5-dioxopyrrolidin-1-yl) 3-oxospiro[2-benzofuran-1,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylate |

InChI |

InChI=1S/2C37H33N3O7/c41-29-11-12-30(42)40(29)47-35(43)22-9-10-26-25(17-22)36(44)46-37(26)27-18-20-5-1-13-38-15-3-7-23(31(20)38)33(27)45-34-24-8-4-16-39-14-2-6-21(32(24)39)19-28(34)37;41-29-11-12-30(42)40(29)47-35(43)22-9-10-23-26(19-22)37(46-36(23)44)27-17-20-5-1-13-38-15-3-7-24(31(20)38)33(27)45-34-25-8-4-16-39-14-2-6-21(32(25)39)18-28(34)37/h2*9-10,17-19H,1-8,11-16H2 |

InChI Key |

YEWCZAUCUAYJIO-UHFFFAOYSA-N |

SMILES |

CC(=O)ON1C(=O)CCC1=O.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=CC=C8C(=O)[O-])CCC7 |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C36C7=C(C=C(C=C7)C(=O)ON8C(=O)CCC8=O)C(=O)O6)C=C9CCCN1C9=C5CCC1.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C36C7=C(C=CC(=C7)C(=O)ON8C(=O)CCC8=O)C(=O)O6)C=C9CCCN1C9=C5CCC1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 5(6)-ROX N-succinimidyl Ester – Photophysics & Bioconjugation

Executive Summary

This technical guide analyzes the photophysical properties and bioconjugation utility of 5(6)-Carboxy-X-rhodamine N-succinimidyl ester (5(6)-ROX SE). As a Senior Application Scientist, I have structured this document to move beyond basic spectral data, offering a validated workflow for researchers utilizing this fluorophore in qPCR normalization, FRET assays, and immunofluorescence.

The 5(6)-ROX SE is a mixture of two isomers (5- and 6-carboxy) activated with an N-hydroxysuccinimide (NHS) ester group. This modification transforms the chemically inert ROX fluorophore into a highly reactive probe capable of forming stable amide bonds with primary amines (

Part 1: Photophysical Properties & Spectral Analysis

The utility of ROX stems from its bright orange-red emission, which occupies a spectral window distinct from fluorescein (FAM) and cyanine dyes (Cy5), making it an ideal FRET acceptor or multicolor channel reporter.

Spectral Characteristics

The excitation and emission spectra of ROX are solvent-dependent (solvatochromism).[1] While the succinimidyl ester moiety makes the molecule reactive, the spectral properties are defined by the carboxy-X-rhodamine chromophore.

| Parameter | Value (Aqueous/PBS) | Value (Methanol/Organic) | Notes |

| Excitation Max ( | 575 nm | 580–585 nm | Optimal excitation via 561 nm or 594 nm lasers. |

| Emission Max ( | 602 nm | 605–610 nm | Large Stokes shift (~25 nm) reduces self-quenching. |

| Extinction Coefficient ( | ~82,000 | ~85,000 | High absorptivity contributes to brightness. |

| Quantum Yield ( | ~0.68 | ~0.90 – 1.0 | Higher QY in polar organic solvents than in water. |

| Molecular Weight | ~631.67 g/mol | N/A | Varies slightly by counterion. |

| Solubility | Low | High (DMSO, DMF) | Critical: Dissolve in organic solvent first. |

Expert Insight:

Spectral Shift Warning: When ROX is conjugated to a protein or DNA, the local microenvironment (hydrophobicity of the biomolecule) can cause a bathochromic shift (red shift) of 2–5 nm in emission. Always calibrate your detector using the conjugated probe, not the free dye.

Part 2: Chemical Mechanism & Isomerism

The Isomer Challenge: 5 vs. 6

Commercially available "ROX SE" is often a mixture of two positional isomers:

-

5-ROX: Carboxyl group on the 5-position of the bottom benzene ring.

Scientific Impact: For most protein labeling (immunofluorescence), the mixture is acceptable. However, for high-resolution HPLC separation of labeled nucleotides (Sanger sequencing) or precise FRET distance measurements, single-isomer preparations are recommended to prevent peak broadening or heterogeneous FRET efficiencies [1].

The Conjugation Reaction (NHS Ester Chemistry)

The N-succinimidyl ester is an electrophile that reacts specifically with primary amines (lysine residues or N-terminal amines) to form a stable amide bond. This reaction competes with hydrolysis (reaction with water), making pH control critical.

Figure 1: Nucleophilic attack of the primary amine on the NHS ester carbonyl, resulting in a stable amide bond and release of NHS.

Part 3: Validated Experimental Protocol

This protocol is designed to maximize conjugation efficiency while minimizing hydrolysis of the expensive NHS-ester reagent.

Phase 1: Preparation (The "Anhydrous Rule")

Causality: NHS esters hydrolyze rapidly in moisture. A stock solution in aqueous buffer will degrade within minutes.

-

Solvent: Use anhydrous DMSO or DMF.[2]

-

Stock Conc: Prepare a 10 mg/mL stock immediately before use. Do not store dilute stocks.

Phase 2: Buffer Optimization

Target pH: 8.3 – 8.5.[4]

-

Why? At pH < 8.0, amines are protonated (

) and non-nucleophilic. At pH > 9.0, hydrolysis of the NHS ester dominates the reaction [2]. -

Forbidden Buffers: Tris, Glycine, Histidine. (These contain primary amines that will compete with your protein for the dye).

-

Recommended Buffer: 100 mM Sodium Bicarbonate (

).

Phase 3: Conjugation Workflow

Figure 2: Step-by-step bioconjugation workflow ensuring pH control and removal of unreacted dye.

Phase 4: Quality Control (Calculating DOL)

To validate the experiment, you must calculate the Degree of Labeling (DOL). Measure absorbance at 280 nm (

Correction Factor (CF): ROX absorbs slightly at 280 nm. You must correct the protein absorbance:

Part 4: Applications & Troubleshooting

qPCR Passive Reference

ROX is the gold standard "Passive Reference" dye for qPCR.[5][6] It does not participate in the amplification but allows the software to normalize non-PCR-related signal fluctuations (pipetting errors, bubbles, evaporation) [4].

-

Low-ROX vs. High-ROX: Different instruments require different concentrations (e.g., ABI 7500 uses High-ROX; QuantStudio often uses Low-ROX). Using the wrong concentration will result in "Bad Passive Reference Signal" errors.

FRET Acceptor

ROX is an excellent acceptor for Fluorescein (FAM) or GFP.

-

Förster Radius (

): The FAM-ROX pair has an

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Labeling Efficiency | Hydrolyzed NHS ester | Use fresh anhydrous DMSO; ensure stock is dry. |

| Low Labeling Efficiency | Buffer pH too low | Adjust buffer to pH 8.3 with NaOH. |

| Precipitation | Dye concentration too high | Add dye dropwise; keep organic solvent <10% final vol. |

| High Background | Free dye not removed | Use a longer dialysis time or PD-10 desalting column. |

References

-

AAT Bioquest. Spectrum [ROX (carboxy-X-rhodamine)].[7] AAT Bioquest.[7] Link

-

Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe Protocols. Link

-

Thermo Fisher Scientific. Calculate Dye:Protein (D/P) Molar Ratios. Thermo Fisher Technical Resources. Link

-

Thermo Fisher Scientific. ROX Passive Reference Dye. Thermo Fisher Scientific. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. youdobio.com [youdobio.com]

- 3. illumina.com [illumina.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. The Purpose of ROX Reference Dye in Real-Time PCR (qPCR) - Behind the Bench [thermofisher.com]

- 6. ROX Passive Reference Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Spectrum [ROX (carboxy-X-rhodamine)] | AAT Bioquest [aatbio.com]

chemical structure of 5(6)-carboxy-X-rhodamine NHS ester

An In-depth Technical Guide to 5(6)-Carboxy-X-Rhodamine NHS Ester: Principles and Protocols for Bioconjugation

Introduction: The X-Factor in Rhodamine Dyes

5(6)-Carboxy-X-rhodamine, often abbreviated as 5(6)-ROX, stands as a cornerstone fluorescent label in modern biological research.[1][2] Its utility stems from a combination of exceptional brightness, high photostability, and long-wavelength emission, making it an ideal choice for applications ranging from fluorescence microscopy to DNA sequencing.[1][3] The "X" in its name denotes the rigid xanthene core structure, which is bridged by multiple propylene groups. This structural rigidity is not a trivial feature; it actively prevents fluorescence deactivation through non-radiative processes, resulting in a significantly more intense and stable fluorescent signal compared to more flexible rhodamine derivatives.[3]

This guide focuses on the amine-reactive form of this fluorophore: the N-hydroxysuccinimidyl (NHS) ester. The NHS ester is a highly efficient functional group designed for covalently attaching the ROX dye to primary amines on biomolecules, such as the lysine residues of proteins or amine-modified oligonucleotides, forming a stable and permanent amide bond.[4][5] The designation "5(6)-" indicates that the product is a mixture of two isomers, where the reactive carboxyl group is positioned at either the 5 or 6 position of the phthalic acid ring. For most bioconjugation applications, these isomers are functionally interchangeable.

Core Physicochemical and Spectral Properties

A precise understanding of the dye's properties is paramount for designing robust labeling experiments and for accurate data interpretation. The key characteristics of 5(6)-Carboxy-X-rhodamine N-succinimidyl ester are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₇H₃₃N₃O₇ | [4] |

| Molecular Weight | 631.67 g/mol | [4] |

| Excitation Maximum (λex) | ~570 - 575 nm | [6][7] |

| Emission Maximum (λem) | ~591 - 600 nm | [6][7] |

| Extinction Coefficient (ε) | ~93,000 cm⁻¹M⁻¹ | [6] |

| Solubility | Soluble in DMSO, DMF | [8] |

| Storage Conditions | -20°C, protect from light and moisture | [2][8] |

The Chemistry of Amine Labeling: A Mechanistic Perspective

The conjugation of 5(6)-ROX NHS ester to a biomolecule is a classic example of nucleophilic acyl substitution. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Core Reaction: Aminolysis

The process involves the attack of an unprotonated primary amine (a potent nucleophile) on the electron-deficient carbonyl carbon of the NHS ester.[9] This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a highly stable amide bond.[9]

Caption: Nucleophilic acyl substitution mechanism.

Causality Behind Experimental Choices: Optimizing the Reaction Environment

The efficiency of this labeling reaction is dictated by a delicate balance between the desired aminolysis and a competing, undesirable reaction: hydrolysis.

-

pH is Paramount: The reaction rate is highly pH-dependent.[10]

-

Below pH 7.5: Primary amines (-NH₂) are predominantly protonated to form ammonium groups (-NH₃⁺). These protonated amines are not nucleophilic and will not react with the NHS ester.

-

Optimal pH (8.0-9.0): In this range, a sufficient concentration of unprotonated primary amines exists to drive the reaction forward efficiently.[5]

-

Above pH 9.0: While the aminolysis rate continues to increase, the rate of hydrolysis of the NHS ester (reaction with water) accelerates dramatically.[5][9] This depletes the reactive dye, reducing the overall labeling efficiency.

-

-

Buffer Selection: The choice of buffer is a critical, self-validating step. Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target biomolecule for reaction with the dye, severely inhibiting the desired conjugation.[5][9]

-

Reagent Stability and Preparation: The NHS ester moiety is sensitive to moisture.[5] Therefore, the reagent should be stored desiccated at -20°C. Dye stock solutions should be prepared in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[5][12] Storing the dye in solution for extended periods is not recommended as it will hydrolyze over time, rendering it non-reactive.[5]

Experimental Protocol: Protein Labeling with 5(6)-ROX NHS Ester

This protocol provides a robust, step-by-step methodology for labeling a generic protein. It is designed as a self-validating system that includes purification and characterization.

Caption: Experimental workflow for protein conjugation.

Step 1: Reagent Preparation

-

Protein Solution: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[10] If the protein is already in a buffer containing amines (like Tris), it must first be exchanged into the appropriate labeling buffer via dialysis or a desalting column.

-

Dye Stock Solution: Equilibrate the vial of 5(6)-ROX NHS ester to room temperature before opening to prevent moisture condensation.[5] Dissolve the dye in anhydrous DMSO or DMF to create a stock solution of 10 mg/mL.[12]

Step 2: The Labeling Reaction

-

Calculate Molar Excess: The optimal molar ratio of dye to protein depends on the specific protein and desired degree of labeling. A good starting point is a 5- to 10-fold molar excess of the dye.[12]

-

Volume of Dye (µL) = (Molar Excess × [Protein, M] × Volume Protein, µL) / [Dye, M]

-

-

Incubation: Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.[5][12] For sensitive proteins, the incubation can be performed for 2 hours at 4°C.[5]

Step 3: Purification of the Conjugate

It is critical to remove all non-reacted, free dye from the labeled protein to prevent high background fluorescence and ensure accurate characterization.

-

Size-Exclusion Chromatography: The most common and effective method is to use a desalting spin column (e.g., Sephadex G-25).

-

Equilibrate the column with your desired storage buffer (e.g., PBS, pH 7.4).

-

Apply the reaction mixture to the column.

-

Centrifuge according to the manufacturer's instructions. The labeled protein will elute in the void volume, while the smaller, free dye molecules will be retained in the column matrix.

-

Alternative methods include extensive dialysis or HPLC.[12]

Step 4: Characterization (Degree of Labeling)

The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for ROX (~575 nm, A₅₇₅).

-

Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:

-

Protein Conc. (M) = [A₂₈₀ - (A₅₇₅ × CF₂₈₀)] / ε_protein

-

Where:

-

CF₂₈₀ is the correction factor for the dye at 280 nm (typically ~0.49 for ROX).[6]

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate the dye concentration:

-

Dye Conc. (M) = A₅₇₅ / ε_dye

-

Where ε_dye is the molar extinction coefficient of ROX at ~575 nm (~93,000 cm⁻¹M⁻¹).[6]

-

-

Calculate the DOL:

-

DOL = Dye Conc. (M) / Protein Conc. (M)

-

Step 5: Storage

Store the purified, labeled protein at 4°C for short-term use or at -20°C for long-term storage, always protected from light to prevent photobleaching.[5][12]

References

-

Synthesis of 5- and 6-Carboxy-X-rhodamines . National Center for Biotechnology Information. [Link]

-

Synthesis of 5- and 6-Carboxy-X-rhodamines | Organic Letters . ACS Publications. [Link]

-

5-ROX (5-CARBOXY-X-RHODAMINE) DESCRIPTION SPECIFICATIONS . Setareh Bio. [Link]

-

Protocol: Labeling Biomolecules with 6-Carboxy-X-Rhodamine (6-ROX) NHS Ester . You Do Bio. [Link]

-

A general highly efficient synthesis of biocompatible rhodamine dyes and probes for live-cell multicolor nanoscopy . National Center for Biotechnology Information. [Link]

-

Protocol: NHS Ester Labeling of Amino-Biomolecules . Interchim. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5(6)-Carboxy-X-rhodamine N-succinimidyl ester | CAS 114616-32-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. 5(6)-Carboxy-X-rhodamine BioReagent, fluorescence 198978-94-8 [sigmaaldrich.com]

- 8. biotium.com [biotium.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. interchim.fr [interchim.fr]

- 11. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. youdobio.com [youdobio.com]

5(6)-Carboxy-X-rhodamine, Succinimidyl Ester (5(6)-ROX SE): A Comprehensive Technical Guide for Advanced Applications

Introduction

5(6)-Carboxy-X-rhodamine, succinimidyl ester (5(6)-ROX SE) is a highly versatile and widely utilized amine-reactive fluorescent dye belonging to the rhodamine family. Renowned for its brightness and photostability in the orange-red region of the visible spectrum, 5(6)-ROX SE has become an indispensable tool for researchers and professionals in molecular biology, drug discovery, and diagnostics. Its principal application lies in the covalent labeling of biomolecules, such as proteins and nucleic acids, enabling their detection and quantification in a variety of sophisticated assays. This technical guide provides an in-depth exploration of the fundamental properties of 5(6)-ROX SE, detailed protocols for its application, and expert insights into achieving optimal and reproducible results.

Physicochemical Properties and Isomeric Composition

A thorough understanding of the physicochemical properties of 5(6)-ROX SE is paramount for its effective utilization. This dye is supplied as a mixture of two isomers, the 5- and 6-carboxamide regioisomers, which exhibit nearly identical spectral properties.

| Property | Value | Source(s) |

| Chemical Formula | C₃₇H₃₃N₃O₇ | [1][2][3] |

| Molecular Weight | 631.67 g/mol | [1][4][5] |

| Appearance | Dark red to dark violet solid | [2][4] |

| Excitation Maximum (λex) | ~575-578 nm | [2][6] |

| Emission Maximum (λem) | ~600-604 nm | [2][6] |

| Solubility | Soluble in DMSO and DMF | [2][7] |

| Storage | Store at -20°C, protected from light and moisture | [4][8] |

The presence of two isomers, 5-ROX SE and 6-ROX SE, is a consequence of the synthesis process. The only structural difference between the two is the position of the carboxyl group on the benzoic acid moiety, which is remote from the core fluorophore.[9] While this slight difference generally has a minor impact on the spectral properties, for highly sensitive applications or those requiring precise chromatographic separation, the use of a single isomer may be preferred.[10] However, for most applications, the mixed isomer formulation of 5(6)-ROX SE provides excellent and reliable performance.

Principle of Amine Labeling

The utility of 5(6)-ROX SE as a labeling reagent stems from the presence of the N-hydroxysuccinimidyl (NHS) ester functional group. This group readily reacts with primary aliphatic amines, such as the ε-amino group of lysine residues in proteins and amine-modified oligonucleotides, to form a stable amide bond.

The reaction is most efficient under slightly alkaline conditions (pH 8.0-9.0). At this pH, the primary amines are predominantly in their unprotonated, nucleophilic state, which is necessary for the reaction to proceed. It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester, thereby reducing labeling efficiency.

Figure 1: Amine-labeling reaction of 5(6)-ROX SE with a biomolecule.

Experimental Protocols

Protein Labeling with 5(6)-ROX SE

This protocol provides a general guideline for labeling proteins with 5(6)-ROX SE. The optimal conditions may vary depending on the specific protein and its concentration.

Materials:

-

5(6)-ROX SE

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Protein of interest (in an amine-free buffer, e.g., PBS or bicarbonate buffer)

-

1 M Sodium bicarbonate buffer, pH 8.3

-

Purification column (e.g., Sephadex G-25) or dialysis equipment

Protocol:

-

Prepare Protein Solution:

-

Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL. The labeling efficiency is highly dependent on the protein concentration.[2]

-

Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to adjust the pH to ~8.3.

-

-

Prepare 5(6)-ROX SE Stock Solution:

-

Dissolve 1 mg of 5(6)-ROX SE in 100 µL of anhydrous DMSO or DMF to create a 10 mg/mL stock solution. This should be prepared fresh immediately before use.[11]

-

-

Labeling Reaction:

-

Add the 5(6)-ROX SE stock solution to the protein solution. A molar ratio of 5-10 moles of dye per mole of protein is a good starting point.[11] The optimal ratio should be determined empirically for each protein.

-

Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.[2]

-

-

Purification of the Labeled Protein:

Self-Validating System and Causality:

-

pH: The alkaline pH of 8.3 is crucial as it deprotonates the primary amines on the protein, making them nucleophilic and reactive towards the NHS ester.[2]

-

Molar Ratio: The excess of dye ensures efficient labeling. However, excessive labeling can lead to protein precipitation or altered function. Therefore, optimization of the dye-to-protein ratio is a critical step.

-

Purification: Complete removal of unreacted dye is essential to prevent high background fluorescence and inaccurate quantification. Successful purification can be visually confirmed by the separation of the colored, labeled protein from the free dye.

Figure 2: Workflow for protein labeling with 5(6)-ROX SE.

Oligonucleotide Labeling with 5(6)-ROX SE

This protocol is designed for labeling amine-modified oligonucleotides.

Materials:

-

5(6)-ROX SE

-

Anhydrous DMSO or DMF

-

Amine-modified oligonucleotide

-

0.1 M Sodium bicarbonate buffer, pH 9.0

-

Purification system (e.g., HPLC or gel electrophoresis)

Protocol:

-

Prepare Oligonucleotide Solution:

-

Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer.

-

-

Prepare 5(6)-ROX SE Stock Solution:

-

Prepare a fresh stock solution of 5(6)-ROX SE in anhydrous DMSO or DMF as described in the protein labeling protocol.

-

-

Labeling Reaction:

-

Add the 5(6)-ROX SE stock solution to the oligonucleotide solution. A molar excess of the dye is recommended.

-

Incubate the reaction for 2-4 hours at room temperature in the dark.

-

-

Purification of the Labeled Oligonucleotide:

-

Purify the labeled oligonucleotide from the unreacted dye and other reaction components using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

-

Expertise and Experience:

-

Post-Synthetic Labeling: For oligonucleotides, labeling is typically performed post-synthetically on an amine-modified nucleotide incorporated during synthesis.[13]

-

Purification is Key: The purity of the labeled oligonucleotide is critical for downstream applications. HPLC is often the preferred method for achieving high purity.

Applications in Advanced Research

Quantitative Real-Time PCR (qPCR)

In qPCR, ROX is widely used as a passive reference dye.[3] It is included in the master mix to normalize the fluorescent signal of the reporter dye (e.g., SYBR Green or a TaqMan® probe).[3][14] This normalization corrects for non-PCR related fluorescence fluctuations, such as pipetting errors, well-to-well variations in optical path length, and signal changes due to condensation or bubbles.[15] The ROX signal should remain constant throughout the qPCR run, and any deviations can indicate issues with the reaction setup or instrument.[14]

Fluorescence Resonance Energy Transfer (FRET)

The spectral properties of 5(6)-ROX make it a suitable acceptor in FRET-based assays when paired with an appropriate donor fluorophore (e.g., a fluorescein derivative). FRET is a powerful technique for studying molecular interactions, conformational changes in proteins, and enzymatic activity.

Other Applications

-

Automated DNA Sequencing: ROX-labeled primers and terminators have been instrumental in the development of automated DNA sequencing technologies.[1]

-

Microscopy and Imaging: Biomolecules labeled with 5(6)-ROX can be visualized in cells and tissues using fluorescence microscopy.

-

Flow Cytometry: Labeled antibodies or other probes can be used to identify and quantify specific cell populations by flow cytometry.

Storage and Handling

5(6)-ROX SE is susceptible to degradation, particularly when exposed to light and moisture.[4] It is crucial to store the solid dye at -20°C, desiccated, and protected from light.[8] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods, but it is highly recommended to prepare them fresh for each experiment to ensure optimal reactivity.

Conclusion

5(6)-ROX SE is a robust and versatile fluorescent dye that has proven its value in a multitude of life science research and diagnostic applications. By understanding its fundamental properties and adhering to optimized labeling and purification protocols, researchers can confidently generate high-quality, reproducible data. The insights and detailed methodologies provided in this guide are intended to empower scientists to harness the full potential of 5(6)-ROX SE in their pursuits of scientific discovery and innovation.

References

-

ABP Biosciences. 5(6)-ROX, SE [5-(and-6)-Carboxy-X-rhodamine, succinimidyl ester]. Link

-

AAT Bioquest. ROX, SE [5-(and-6)-Carboxy-X-rhodamine, succinimidyl ester] Mixed isomers. Link

-

AAT Bioquest. ROX, SE [5-(and-6)-Carboxy-X-rhodamine, succinimidyl ester] Mixed isomers. Link

-

Jena Bioscience. ROX Protein Labeling Kit. Link

-

AAT Bioquest. What's the significance of ROX reference dye in real time PCR (qPCR)? Link

-

MedchemExpress. ROX (5(6)-Carboxy-X-rhodamine). Link

-

Chemodex. 5-ROX N-succinimidyl ester. Link

-

Lumiprobe. ROX NHS ester, 6-isomer. Link

-

Thermo Fisher Scientific. Protein Labeling Reagents. Link

-

Biotium. Carboxy-X-rhodamine triethylammonium salt, 5 and 6 isomers (5(6)-ROX). Link

-

You Do Bio. Protocol: Labeling Biomolecules with 6-Carboxy-X-Rhodamine (6-ROX) NHS Ester. Link

-

Anaspec. ROX [5-(and-6)-Carboxy-X-rhodamine] - 100 mg. Link

-

ResearchGate. What's the difference between 5-ROX and 6-ROX dyes? Link

-

Thermo Fisher Scientific. The Purpose of ROX Reference Dye in Real-Time PCR (qPCR). Link

-

Stratech. Oligonucleotide Labeling Reagents. Link

-

ResearchGate. When to use Rox/No-Rox in qPCR instruments? Link

-

AAT Bioquest. Fluorescent Oligonucleotide Labeling Reagents. Link

-

Thermo Fisher Scientific. Labeling Oligonucleotides and Nucleic Acids—Section 8.2. Link

-

YouTube. The purpose of ROX reference dye in real-time PCR --Taq Talk Episode 25. Link

-

NIH National Library of Medicine. Fluorescent labeling and modification of proteins. Link

-

Eurofins Genomics. qPCR Probes. Link

-

ResearchGate. (PDF) Magnetic One-Step Purification of His-Tagged Protein by Bare Iron Oxide Nanoparticles. Link

-

AAT Bioquest. ROX [5-(and 6)-Carboxy-X-rhodamine] CAS 198978-94-8. Link

-

BOC Sciences. Fluorescent Labeling of Oligonucleotide.

-

Sigma-Aldrich. Protein Purification. Link

-

Elisabeth Pharmacon. SAFETY DATA SHEET ROX Additive. Link

-

BroadPharm. 5-ROX, SE (5-Carboxy-X-Rhodamine, Succinimidyl Ester), single isomer 5 mg. Link

Sources

- 1. abpbio.com [abpbio.com]

- 2. jenabioscience.com [jenabioscience.com]

- 3. What’s the significance of ROX reference dye in real time PCR (qPCR)? | AAT Bioquest [aatbio.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. 5(6)-ROX, SE [5-(and-6)-Carboxy-X-rhodamine, succinimidyl ester] *Mixed isomers* | AAT Bioquest [aatbio.com]

- 6. Protein Labeling Reagents | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. biotium.com [biotium.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. researchgate.net [researchgate.net]

- 10. 5,6-Dihydro-2'-deoxyuridine Oligonucleotide Modification [biosyn.com]

- 11. youdobio.com [youdobio.com]

- 12. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]

- 14. The Purpose of ROX Reference Dye in Real-Time PCR (qPCR) - Behind the Bench [thermofisher.com]

- 15. m.youtube.com [m.youtube.com]

A Technical Guide to 5-ROX and 6-ROX Isomers: Unraveling the Nuances for Researchers and Drug Development Professionals

Abstract

Carboxy-X-rhodamine (ROX) is a fluorescent dye integral to numerous applications in molecular biology, diagnostics, and drug development, most notably as a passive reference in quantitative real-time PCR (qPCR) and for the fluorescent labeling of biomolecules. ROX is commonly available as a mixture of two positional isomers, 5-ROX and 6-ROX. This guide provides an in-depth technical examination of the differences between these two isomers, from their fundamental chemical structures to their spectral properties and practical implications in key applications. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers to make informed decisions when selecting and utilizing these critical reagents.

Introduction: The ROX Family of Fluorophores

Rhodamine dyes are a class of exceptionally bright and photostable fluorophores.[1] Within this family, Carboxy-X-rhodamines (ROX) are distinguished by their rigidified xanthene core, which enhances their fluorescence quantum yield and minimizes non-radiative decay pathways.[2][3] This structural rigidity results in intense absorption and emission in the orange-red region of the spectrum, making them well-suited for multiplexing with other common fluorophores.[3]

The carboxylic acid moiety of ROX provides a convenient handle for conjugation to primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides, typically through the formation of an N-hydroxysuccinimidyl (NHS) ester.[4] This versatility has led to their widespread adoption in a variety of applications, including:

-

Quantitative Real-Time PCR (qPCR): As a passive reference dye to normalize for well-to-well variations in fluorescence signal.[5][6][7]

-

DNA Sequencing and Genotyping: For labeling primers and terminators.[6]

-

Fluorescence Microscopy and Imaging: For visualizing cellular components and processes.

-

Fluorescence Resonance Energy Transfer (FRET): As an acceptor or donor in FRET-based assays to study molecular interactions.[2]

The Isomeric Difference: 5-ROX vs. 6-ROX

The fundamental difference between 5-ROX and 6-ROX lies in the position of the carboxyl group on the pendant benzoic acid ring. In 5-ROX, the carboxyl group is at the 5-position, while in 6-ROX, it is at the 6-position.

Figure 1: Chemical structures of 5-ROX and 6-ROX, highlighting the different positions of the carboxyl group.

This seemingly minor structural variance originates during the synthesis process. The condensation of 8-hydroxyjulolidine with 4-carboxyphthalic anhydride can result in the formation of both isomers.[1] The separation of these isomers is a complex chromatographic process, which is why ROX is frequently sold as a mixture, denoted as 5(6)-ROX.[1] The ratio of the 6-isomer to the 5-isomer in these mixtures is typically in the range of 3:1 to 6:1.[8]

A Comparative Analysis of Spectral Properties

A critical consideration for any fluorescent application is the spectral profile of the dye. While often reported as identical, subtle differences do exist between the pure isomers of 5-ROX and 6-ROX.

| Property | 5-ROX | 6-ROX | 5(6)-ROX (Mixed Isomers) |

| Excitation Maximum (λex) | 580 nm[3] | 581 nm[3] | ~578 nm[9] |

| Emission Maximum (λem) | 604 nm[3] | 605 nm[3] | ~604 nm[9] |

| Molar Extinction Coefficient (ε) | 3.6 x 10⁴ M⁻¹cm⁻¹[3] | 3.6 x 10⁴ M⁻¹cm⁻¹[3] | ~82,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | 0.94[3] | 0.96[3] | Not typically reported |

| Molecular Weight | 534.60 g/mol | 534.60 g/mol [10] | 534.60 g/mol |

Table 1: Side-by-side comparison of the spectral properties of 5-ROX and 6-ROX isomers.

As the data indicates, the spectral properties of the two isomers are nearly identical.[3] The position of the carboxyl group, being remote from the core fluorophore, has a negligible impact on the electronic structure responsible for light absorption and emission.[11] This explains why for many applications, the mixed isomers (5(6)-ROX) are used interchangeably with the pure isomers without a discernible difference in performance.

Practical Implications in Key Applications

Quantitative Real-Time PCR (qPCR)

In qPCR, ROX serves as a passive reference dye to normalize for non-PCR-related variations in fluorescence, such as pipetting inaccuracies, well-to-well optical differences, and signal fluctuations due to bubbles or condensation.[1][5][6] The ROX fluorescence should remain constant throughout the PCR reaction.[1] The real-time PCR instrument measures the fluorescence of both the reporter dye (e.g., SYBR Green or a FAM-labeled probe) and the ROX reference dye. The software then calculates the ratio of the reporter dye fluorescence to the ROX fluorescence (Rn value) for each well at each cycle.[12][13] This normalization corrects for variations and improves the precision of the data.[13]

Given the near-identical spectral properties of 5-ROX and 6-ROX, both pure isomers and the mixed isomer product are suitable for use as a passive reference in qPCR. The choice between them is unlikely to impact the quality of the normalization.

Figure 2: Workflow for qPCR with ROX normalization.

Labeling of Biomolecules

Both 5-ROX and 6-ROX, typically as their NHS esters, are used to label proteins, peptides, and amine-modified oligonucleotides. The choice between the single isomers or the mixture for labeling depends on the specific requirements of the application. For most applications, the mixed isomers are sufficient and more cost-effective. However, for applications that may be sensitive to the precise positioning of the dye, such as crystallography or high-resolution imaging, a pure isomer may be preferred to ensure a homogenous labeled product.

Fluorescence Resonance Energy Transfer (FRET)

FRET is a distance-dependent physical process where energy is transferred from an excited donor fluorophore to a nearby acceptor fluorophore.[14] The efficiency of this transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a sensitive "molecular ruler".[15] ROX can function as a FRET acceptor when paired with a suitable donor dye (e.g., fluorescein).

Due to their almost identical spectral overlap with common donor dyes, both 5-ROX and 6-ROX are expected to have very similar Förster distances (R₀), which is the distance at which FRET efficiency is 50%.[15] Therefore, in most FRET applications, the choice between the 5- and 6-isomer is unlikely to significantly alter the outcome. However, for highly quantitative FRET studies, using a single, pure isomer is advisable to eliminate any potential variability arising from the slightly different linker geometries of the two isomers.

Experimental Protocols

Protocol for Labeling Proteins with 6-ROX NHS Ester

This protocol provides a general guideline for labeling proteins with primary amines (e.g., lysine residues) using 6-ROX succinimidyl ester.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

6-ROX NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

-

Prepare Dye Stock Solution: Immediately before use, dissolve the 6-ROX NHS ester in DMSO or DMF to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

Add the dye stock solution to the protein solution at a molar ratio of 10:1 (dye:protein). The optimal ratio may need to be determined empirically.

-

Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.[16]

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein.

-

-

Storage: Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light.

Protocol for Labeling Amine-Modified Oligonucleotides with 5-ROX NHS Ester

This protocol describes the labeling of an oligonucleotide with a 5'-amino modifier.

Materials:

-

Amine-modified oligonucleotide

-

5-ROX NHS ester

-

Anhydrous DMSO or DMF

-

Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Purification system (e.g., HPLC or gel electrophoresis)

Procedure:

-

Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the labeling buffer to a concentration of 100 µM.

-

Prepare Dye Stock Solution: Immediately before use, dissolve the 5-ROX NHS ester in DMSO or DMF to a concentration of 10 mM.

-

Labeling Reaction:

-

Add the dye stock solution to the oligonucleotide solution at a molar ratio of 5:1 to 10:1 (dye:oligo).

-

Incubate the reaction for 4-6 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Purify the labeled oligonucleotide from the unreacted dye using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

-

-

Quantification and Storage:

-

Determine the concentration of the labeled oligonucleotide by measuring its absorbance at 260 nm.

-

Store the labeled oligonucleotide at -20°C, protected from light.

-

Protocol for Setting up a qPCR Reaction with ROX Passive Reference

This protocol outlines the general steps for including ROX as a passive reference in a qPCR experiment.

Materials:

-

qPCR Master Mix (ensure it is compatible with ROX)

-

ROX reference dye (if not already included in the master mix)

-

Forward and reverse primers

-

Probe (if using a probe-based assay)

-

DNA/cDNA template

-

Nuclease-free water

Procedure:

-

Prepare the Reaction Mix:

-

On ice, prepare a master mix containing the qPCR Master Mix, forward and reverse primers, probe (if applicable), and ROX reference dye at the concentration recommended by your qPCR instrument manufacturer (typically 25-500 nM).

-

Mix gently and centrifuge briefly.

-

-

Add Template:

-

Aliquot the master mix into your PCR plate or tubes.

-

Add the appropriate volume of your DNA/cDNA template or nuclease-free water (for no-template controls) to each well.

-

-

Run the qPCR Program:

-

Seal the plate or tubes, centrifuge briefly, and place in the real-time PCR instrument.

-

Set up the thermal cycling protocol according to your assay requirements.

-

Ensure that the instrument is set to detect the fluorescence of your reporter dye and ROX.

-

-

Data Analysis:

-

After the run is complete, the software will automatically use the ROX signal to normalize the reporter dye signal, generating the Rn values for analysis.

-

Conclusion: Making an Informed Choice

The choice between 5-ROX, 6-ROX, and their mixture is contingent on the specific demands of the experimental application. For routine applications such as qPCR normalization and general biomolecule labeling, the more economical mixed-isomer formulation (5(6)-ROX) is a reliable and effective choice. The near-identical spectral properties of the two isomers ensure that for most practical purposes, their performance is indistinguishable.

However, for highly sensitive applications where molecular homogeneity is paramount, such as high-resolution structural studies or quantitative FRET analysis, the use of a single, purified isomer is recommended. This eliminates any potential artifacts arising from the slight structural differences between the two molecules. Ultimately, a thorough understanding of the subtle distinctions between these isomers empowers researchers to select the most appropriate reagent, ensuring the integrity and reproducibility of their experimental results.

References

-

What's the difference between 5-ROX and 6-ROX dyes? - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

-

ROX [5-(and-6)-Carboxy-X-rhodamine] - 100 mg - Anaspec. (n.d.). Retrieved February 9, 2026, from [Link]

-

Synthesis of 5- and 6-Carboxy-X-rhodamines | Organic Letters. (2008). Retrieved February 9, 2026, from [Link]

-

Synthesis of 5- and 6-Carboxy-X-rhodamines - PMC. (2008). Retrieved February 9, 2026, from [Link]

-

Protocol: Labeling Biomolecules with 6-Carboxy-X-Rhodamine (6-ROX) NHS Ester - You Do Bio. (n.d.). Retrieved February 9, 2026, from [Link]

-

Rox (carboxy-X-rhodamine) Dye - AxisPharm. (n.d.). Retrieved February 9, 2026, from [Link]

-

N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC. (n.d.). Retrieved February 9, 2026, from [Link]

-

Rox (carboxy-X-rhodamine) Dye - AxisPharm. (n.d.). Retrieved February 9, 2026, from [Link]

-

Synthesis of 5- and 6-Carboxy-X-rhodamines | Organic Letters. (2008). Retrieved February 9, 2026, from [Link]

-

6-carboxy-X-rhodamine | C33H30N2O5 | CID 2762612 - PubChem. (n.d.). Retrieved February 9, 2026, from [Link]

-

A Guide to Fluorescent Protein FRET Pairs - PMC. (2016, September 14). Retrieved February 9, 2026, from [Link]

-

NHS ester protocol for labeling proteins - Abberior Instruments. (n.d.). Retrieved February 9, 2026, from [Link]

-

The purpose of ROX reference dye in real-time PCR --Taq Talk Episode 25 - YouTube. (2022, March 25). Retrieved February 9, 2026, from [Link]

-

Normalization of Real-Time PCR Fluorescence Data with ROX Passive Reference Dye. (n.d.). Retrieved February 9, 2026, from [Link]

-

Rhodamine Synthesis: Overcoming Challenges in Fluorescent Applications. (n.d.). Retrieved February 9, 2026, from [Link]

-

Use of Passive reference dyes in qPCR [ROX] / Real Time PCR - YouTube. (2020, August 3). Retrieved February 9, 2026, from [Link]

-

How to determine Forster radius of a FRET pair? - ResearchGate. (2020, December 8). Retrieved February 9, 2026, from [Link]

-

FRET - Flow Cytometry Core Facility - Queen Mary University of London. (2011, May 26). Retrieved February 9, 2026, from [Link]

-

Fluorescence Resonance Energy Transfer (FRET) for DNA Biosensors: FRET Pairs and Förster Distances for Various dye-DNA Conjugates - PubMed. (n.d.). Retrieved February 9, 2026, from [Link]

Sources

- 1. The Purpose of ROX Reference Dye in Real-Time PCR (qPCR) - Behind the Bench [thermofisher.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Förster Distance Calculator | AAT Bioquest [aatbio.com]

- 5. ROX Reference Dye | inert fluorescent dye for qPCR/RT-PCR | TargetMol [targetmol.com]

- 6. illumina.com [illumina.com]

- 7. Rox (carboxy-X-rhodamine) Dye | AxisPharm [axispharm.com]

- 8. biotium.com [biotium.com]

- 9. Spectrum [ROX (carboxy-X-rhodamine)] | AAT Bioquest [aatbio.com]

- 10. 6-carboxy-X-rhodamine | C33H30N2O5 | CID 2762612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5(6)-ROX [5-(and-6)-Carboxy-X-rhodamine] - 100 mg [anaspec.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. bio-rad.com [bio-rad.com]

- 14. FRET - Flow Cytometry Core Facility [icms.qmul.ac.uk]

- 15. A Guide to Fluorescent Protein FRET Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youdobio.com [youdobio.com]

Technical Deep Dive: Optimizing 5(6)-ROX Succinimidyl Ester Bioconjugation

Executive Summary

The successful conjugation of 5(6)-Carboxy-X-rhodamine succinimidyl ester (5(6)-ROX SE) to biomolecules hinges on a single, often overlooked variable: the choice of organic solvent for reconstitution. While both Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are polar aprotic solvents capable of dissolving NHS esters, they are not interchangeable.

This guide analyzes the physicochemical distinctives of each solvent to prevent common failure modes—specifically hydrolysis (moisture-driven) and aminolysis (solvent-degradation driven).

Part 1: Chemical Foundation & Solubility Mechanics

5(6)-ROX SE is a lipophilic, amine-reactive rhodamine derivative.[1] The N-hydroxysuccinimide (NHS) ester moiety is highly susceptible to hydrolysis, necessitating anhydrous organic solvents for stock preparation.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

-

Excitation/Emission: 575/602 nm (pH dependent)

-

Reactive Group: NHS Ester (targets primary amines,

)[6] -

Isomerism: Mixture of 5- and 6-isomers (can cause peak splitting in HPLC).[7]

Solubility Data

Both solvents provide excellent solubility for ROX SE, but their "practical" limits differ based on viscosity and handling.

| Parameter | DMSO (Dimethyl Sulfoxide) | DMF (Dimethylformamide) |

| Solubility Limit (Practical) | ~20 mg/mL (30 mM) | ~20 mg/mL (30 mM) |

| Recommended Stock Conc. | 10 mM (~6.3 mg/mL) | 10 mM (~6.3 mg/mL) |

| Boiling Point | 189 °C (High, hard to evaporate) | 153 °C (Lower, easier to evaporate) |

| Freezing Point | 19 °C (Solid at Room Temp/Fridge) | -61 °C (Liquid at -20 °C) |

| Dielectric Constant | ~47 (More polar) | ~37 (Less polar) |

Part 2: The Critical Solvent Comparison (DMSO vs. DMF)

The DMSO Case: Biological Compatibility vs. Moisture Risk

DMSO is the standard for biological applications because it is less toxic to cells and proteins than DMF. However, it is extremely hygroscopic .

-

The Mechanism of Failure: DMSO absorbs water from the atmosphere almost instantly. Water attacks the NHS ester carbonyl, hydrolyzing it back to the non-reactive carboxylic acid and releasing NHS.

-

The Freezing Trap: Because DMSO freezes at 19°C, storing stocks at -20°C means the solution freezes. Repeated freeze-thaw cycles induce condensation inside the tube, accelerating hydrolysis.

-

Best Practice: Use single-use aliquots. Never re-freeze a DMSO stock more than once.

The DMF Case: Liquid Storage vs. Chemical Degradation

DMF remains liquid at -20°C, avoiding freeze-thaw condensation issues. However, it suffers from a chemically intrinsic instability.

-

The Mechanism of Failure: Upon aging or exposure to light/air, DMF degrades into dimethylamine and formic acid. Dimethylamine is a secondary amine that reacts rapidly with the NHS ester, "capping" the dye and rendering it inert before it ever touches your protein.

-

Best Practice: Only use "Sequencing Grade" or "Amine-Free" DMF. If the solvent smells "fishy," it contains amines and will destroy your reagent.

Comparative Analysis Table

| Feature | DMSO | DMF |

| Cell Toxicity | Low (Preferred for live-cell labeling) | High (Must be removed completely) |

| Hygroscopicity | High (Absorbs water rapidly) | Moderate |

| Storage at -20°C | Solid (Freeze/Thaw risks) | Liquid (Convenient, no condensation) |

| Chemical Stability | Stable | Unstable (Degrades to amines) |

| Evaporation | Difficult (Lyophilization required) | Moderate (Rotary evaporation possible) |

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solvent and the subsequent conjugation workflow.

Caption: Decision matrix for solvent selection based on downstream application requirements.

Part 4: Optimized Conjugation Protocol

This protocol assumes a standard protein labeling (e.g., Antibody or BSA) and prioritizes DMSO for its biological safety profile, unless otherwise dictated.

Materials

-

5(6)-ROX SE: Store at -20°C, desiccated.

-

Solvent: Anhydrous DMSO (freshly opened or stored over molecular sieves).

-

Reaction Buffer: 0.1 M Sodium Bicarbonate (

), pH 8.3.-

Note: Avoid Tris or Glycine buffers; they contain primary amines that compete with the dye.

-

-

Protein: 1-10 mg/mL in amine-free buffer (PBS or Borate).

Step-by-Step Methodology

-

Preparation of Dye Stock (10 mM):

-

Remove 5(6)-ROX SE from the freezer and let it equilibrate to room temperature for 20 minutes before opening . This prevents moisture condensation on the cold powder.

-

Dissolve 1 mg of ROX SE (MW ~631.67) in ~158

of anhydrous DMSO. -

Tip: Vortex vigorously. If particulates remain, sonicate briefly.

-

-

Calculations:

-

Target a molar ratio of 10-20x dye over protein .

-

Example: For 1 mg IgG (~150 kDa, 6.6 nmol) in 1 mL, add ~66-132 nmol of dye.

-

Volume of 10 mM stock needed:

.

-

-

Conjugation Reaction:

-

Add the calculated volume of ROX/DMSO stock to the protein solution while gently vortexing.

-

Crucial: Do not exceed 10% v/v organic solvent concentration to prevent protein denaturation.

-

Incubate for 1 hour at Room Temperature (RT) in the dark with continuous gentle agitation.

-

-

Quenching (Optional but Recommended):

-

Add

of 1 M Tris-HCl (pH 8.0) or Ethanolamine to stop the reaction. Incubate for 15 mins.

-

-

Purification:

-

Remove excess free dye using a Desalting Column (e.g., Sephadex G-25) or Dialysis Cassette (10K MWCO).

-

ROX is a "sticky" dye; ensure the column is pre-equilibrated with PBS to prevent non-specific binding.

-

Part 5: Troubleshooting & Quality Control

Low Labeling Efficiency (DOL < 1.0)

-

Cause: Hydrolysis of the NHS ester.[6]

-

Diagnosis: Did the DMSO stock sit open? Was the protein buffer pH < 8.0?

-

Fix: Use fresh anhydrous DMSO. Ensure reaction pH is 8.3-8.5.

Protein Precipitation

-

Cause: Over-labeling or solvent shock.

-

Diagnosis: Visible cloudy precipitate upon adding dye.

-

Fix: Add dye dropwise while vortexing. Lower the Dye:Protein ratio.

"Fishy" Smell in DMF

-

Cause: Dimethylamine contamination.

-

Fix: Discard the DMF. Buy "Sequencing Grade" DMF packed under Argon.

References

Sources

- 1. chempep.com [chempep.com]

- 2. 5(6)-ROX, SE [5-(and-6)-Carboxy-X-rhodamine, succinimidyl ester] *Mixed isomers* | AAT Bioquest [aatbio.com]

- 3. adipogen.com [adipogen.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. 5(6)-ROX N-succinimidyl ester | CAS 114616-32-9 | Chemodex | Biomol.com [biomol.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Definitive Guide to ROX NHS Ester: From Spectroscopic Properties to Robust Bioconjugation

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the utilization of 5/6-Carboxy-X-rhodamine N-succinimidyl ester (ROX NHS ester). This document provides not only the fundamental physicochemical properties, including its extinction coefficient, but also delves into the practical aspects of its application in bioconjugation, emphasizing experimental design, protocol validation, and mechanistic understanding.

Introduction: The Role of ROX NHS Ester in Modern Biosciences

Fluorescent labeling of biomolecules is a cornerstone of modern biological research and diagnostics, enabling the visualization and quantification of proteins, nucleic acids, and other cellular components.[1] Among the plethora of available fluorophores, rhodamine dyes, such as ROX (carboxy-X-rhodamine), are prized for their brightness and photostability. The N-hydroxysuccinimidyl (NHS) ester functional group makes ROX NHS ester a highly efficient tool for covalently attaching the ROX fluorophore to primary amines on biomolecules, forming stable amide bonds.[2][3] This guide will provide the necessary technical details to successfully employ this versatile reagent.

Physicochemical Properties of ROX NHS Ester

A thorough understanding of the physicochemical properties of ROX NHS ester is paramount for its effective use. These properties dictate the optimal conditions for labeling, purification, and detection.

Spectroscopic Characteristics

The absorption and emission spectra of a fluorophore are its most critical characteristics. While the extinction coefficient of ROX NHS ester is consistently reported, the absorption maximum (λmax) can vary slightly depending on the solvent and the specific isomer (5- or 6-carboxy).

It is crucial to note that the extinction coefficient is wavelength-dependent. While the peak absorbance may not be precisely at 575 nm, this wavelength is often used for excitation. The extinction coefficient at 575 nm will be slightly lower than the value at the λmax. For precise quantitative measurements, it is recommended to measure the full absorbance spectrum of the dye conjugate.

| Property | Value | Source(s) |

| Molar Extinction Coefficient (ε) | ~93,000 cm⁻¹M⁻¹ | [4][5][6] |

| Absorption Maximum (λmax) | 570 - 582 nm | [4][6] |

| Emission Maximum (λem) | 591 - 606 nm | [4][6] |

| Molecular Weight | 631.67 g/mol | [6][7] |

| Solubility | DMSO, DMF, Methanol | [4][5] |

Note: The extinction coefficient can be influenced by the solvent and conjugation to a biomolecule. The provided value is a widely accepted approximation.

The Chemistry of Amine-Reactive Labeling

The specific and efficient reaction between the NHS ester and a primary amine is a cornerstone of bioconjugation. This reaction is a nucleophilic acyl substitution, where the unprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester.[3][8] This forms a transient tetrahedral intermediate that then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[3]

Caption: Reaction mechanism of ROX NHS ester with a primary amine.

A critical competing reaction is the hydrolysis of the NHS ester by water, which becomes more pronounced at higher pH.[2][8] Therefore, careful control of the reaction pH is essential to maximize the yield of the desired conjugate.

Experimental Workflow: A Self-Validating Protocol for Protein Labeling

This section provides a detailed, step-by-step protocol for labeling a protein with ROX NHS ester. The protocol is designed to be self-validating by incorporating key considerations and checkpoints.

Caption: Experimental workflow for protein labeling with ROX NHS ester.

Pre-Labeling: Buffer Preparation and Protein Quantification

Expertise & Experience: The success of the labeling reaction is highly dependent on the reaction buffer. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target protein for reaction with the NHS ester.[9] The optimal pH for the reaction is between 8.2 and 8.5.[9][10] At this pH, a sufficient number of primary amines on the protein are deprotonated and thus nucleophilic, while the rate of NHS ester hydrolysis is still manageable.[8][10]

Protocol:

-

Prepare a suitable amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), and adjust the pH to 8.3.

-

If the protein of interest is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

-

Accurately determine the concentration of the protein solution using a standard protein assay (e.g., Bradford or BCA) or by measuring its absorbance at 280 nm if the extinction coefficient is known. A protein concentration of 2-10 mg/mL is recommended.[9]

The Labeling Reaction: Achieving the Desired Degree of Labeling

Trustworthiness: The molar ratio of dye to protein is a critical parameter that determines the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. A typical starting point is a 5-10 fold molar excess of the dye.[11]

Protocol:

-

Immediately before use, dissolve the ROX NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[9][11]

-

Add the calculated volume of the ROX NHS ester stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[9][11]

Post-Labeling: Purification and Characterization

Authoritative Grounding: It is essential to remove any unreacted, free dye from the labeled protein.[12] The most common methods for this are size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis.[9][12]

Protocol:

-

Purify the ROX-labeled protein using a pre-equilibrated gel filtration column or by dialysis against a suitable buffer.[9]

-

Collect the fractions containing the labeled protein, which will be visibly colored and will elute before the smaller, free dye molecules.

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorption maximum of ROX (around 575 nm).

-

Calculate the degree of labeling (DOL) using the Beer-Lambert law. A correction factor for the absorbance of the dye at 280 nm should be applied for accurate protein concentration determination.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Degree of Labeling | - Inactive (hydrolyzed) NHS ester- Low reaction pH- Presence of competing primary amines in the buffer | - Use fresh, high-quality ROX NHS ester and anhydrous solvent.- Ensure the reaction buffer pH is between 8.2 and 8.5.- Use an amine-free buffer for the reaction. |

| Protein Precipitation | - High concentration of organic solvent from the dye stock- The dye may alter the protein's solubility | - Keep the volume of the dye stock solution to a minimum (typically <10% of the total reaction volume).- Optimize the dye-to-protein ratio. |

| High Background in Assays | - Incomplete removal of free dye | - Ensure thorough purification of the conjugate by gel filtration or dialysis. |

Conclusion

ROX NHS ester is a powerful tool for the fluorescent labeling of biomolecules. By understanding its physicochemical properties, the underlying reaction chemistry, and by following a robust, self-validating protocol, researchers can confidently generate high-quality conjugates for a wide range of applications in life sciences and drug discovery.

References

-

Antibodies.com. (n.d.). ROX NHS ester, 5-isomer (A270265). Retrieved February 9, 2026, from [Link]

-

Jena Bioscience. (2023, November 28). ROX Protein Labeling Kit. Retrieved February 9, 2026, from [Link]

-

You Do Bio. (n.d.). Protocol: Labeling Biomolecules with 6-Carboxy-X-Rhodamine (6-ROX) NHS Ester. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags. Retrieved February 9, 2026, from [Link]

-

Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorescent labeling and modification of proteins. Retrieved February 9, 2026, from [Link]

Sources

- 1. Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. glenresearch.com [glenresearch.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. ROX NHS ester, 5-isomer (A270265) | Antibodies.com [antibodies.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jenabioscience.com [jenabioscience.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. youdobio.com [youdobio.com]

- 12. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Absorption Spectrum of 5(6)-ROX Conjugates

This guide provides a comprehensive technical overview of the absorption spectrum of 5(6)-Carboxy-X-rhodamine (ROX) and its conjugates. It is intended for researchers, scientists, and drug development professionals who utilize this versatile fluorophore in their work. We will delve into the fundamental spectral properties of 5(6)-ROX, the critical factors that influence its absorption characteristics upon conjugation, and provide practical guidance for accurate spectral measurements and data interpretation.

Understanding 5(6)-ROX: A Versatile Fluorophore

5(6)-Carboxy-X-rhodamine, commonly known as 5(6)-ROX, is a fluorescent dye belonging to the rhodamine family. It is commercially available as a mixture of two isomers, 5-ROX and 6-ROX.[1] This dye is prized for its favorable photophysical properties, including a long-wavelength absorption maximum, high molar absorptivity, and significant fluorescence quantum yield.[2] These characteristics, combined with its relative photostability and pH insensitivity over a broad range (pH 4-10), make it a valuable tool for a wide array of applications in biotechnology and biomedical research.[2]

The core structure of ROX features a xanthene core with terminal nitrogen atoms bridged by n-propylene groups. This added structural rigidity is believed to contribute to its intense absorption and emission by minimizing non-radiative decay processes.[2] The carboxylic acid group provides a convenient handle for conjugation to biomolecules.

Core Spectral Properties

The absorption spectrum of a molecule describes the range of wavelengths of light that it absorbs. For a fluorophore like 5(6)-ROX, the absorption of a photon of a specific energy (wavelength) excites the molecule to a higher electronic state. The molecule then returns to its ground state, in part by emitting a photon of lower energy (longer wavelength), a phenomenon known as fluorescence.

The key spectral properties of unconjugated 5(6)-ROX are summarized in the table below. It is important to note that these values can vary slightly depending on the solvent and other environmental factors.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~570-578 nm | [3][4] |

| Emission Maximum (λem) | ~591-604 nm | [3][4] |

| Molar Extinction Coefficient (ε) | ~82,000 - 93,000 M-1cm-1 | [3][4] |

| Fluorescence Quantum Yield (Φ) | ~0.94 - 1.0 | [3][4] |

The Impact of Conjugation on the Absorption Spectrum

When 5(6)-ROX is conjugated to a biomolecule, such as a protein or a nucleic acid, its local chemical environment changes. This alteration invariably affects its electronic structure and, consequently, its absorption and emission spectra. Understanding these spectral shifts is crucial for accurate experimental design and data interpretation.

The "Why" Behind Spectral Shifts

Conjugation can influence the spectral properties of 5(6)-ROX through several mechanisms:

-

Solvatochromism: The polarity of the local environment around the dye molecule can significantly impact its electronic energy levels. When conjugated to a protein, for instance, the ROX molecule may reside in a hydrophobic pocket or be exposed to the aqueous solvent, leading to shifts in its absorption maximum.[5]

-

Electronic Coupling: Direct electronic interactions between the fluorophore and the conjugated biomolecule can alter the energy gap between the ground and excited states.

-

Steric Effects: The physical constraints imposed by the biomolecule can affect the geometry of the ROX molecule, which in turn can influence its spectral properties.

-

pH Effects: While generally stable, extreme pH values can influence the protonation state of the dye and the biomolecule, leading to spectral changes.[6]

IgG conjugation of rhodamine fluorophores, for example, has been shown to shift their emission spectra towards longer wavelengths.[6] It is therefore imperative to characterize the spectral properties of the specific conjugate being used in an experiment rather than relying solely on the data for the unconjugated dye.

Experimental Workflow for Characterizing 5(6)-ROX Conjugates

A self-validating experimental approach is essential to ensure the accuracy and reproducibility of your results. The following workflow outlines the key steps for characterizing the absorption spectrum of a 5(6)-ROX conjugate.

Caption: Experimental workflow for the preparation and spectral characterization of 5(6)-ROX conjugates.

Detailed Protocol: Determining the Degree of Labeling (DOL) of a 5(6)-ROX-Protein Conjugate

The Degree of Labeling (DOL) is a critical parameter that defines the average number of dye molecules conjugated to each protein molecule. Accurate determination of the DOL is essential for quantitative fluorescence assays.

Materials:

-

5(6)-ROX conjugated protein solution in a suitable buffer (e.g., PBS, pH 7.4)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Blank Measurement: Fill a cuvette with the same buffer used to dissolve the conjugate. Place it in the spectrophotometer and record a baseline spectrum across the desired wavelength range (e.g., 250-700 nm).[7]

-

Sample Measurement: Carefully transfer the 5(6)-ROX-protein conjugate solution to a clean cuvette. Measure the absorbance spectrum over the same wavelength range.[7]

-

Record Absorbance Values: Note the absorbance at two key wavelengths:

-

280 nm (A280): The absorbance maximum for most proteins.

-

The absorbance maximum of the conjugated ROX (Amax): This will be near 578 nm.

-

-

Calculations:

-

Correction Factor (CF): The absorbance of the dye at 280 nm contributes to the total A280. This must be corrected for. The correction factor is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength. For 5(6)-ROX, this is approximately 0.168.[4]

-

Corrected Protein Absorbance (Aprotein): Aprotein = A280 - (Amax * CF)

-

Molar Concentration of Protein: [Protein] (M) = Aprotein / εprotein (where εprotein is the molar extinction coefficient of the protein at 280 nm)

-

Molar Concentration of ROX: [ROX] (M) = Amax / εROX (where εROX is the molar extinction coefficient of ROX at its Amax, e.g., 82,000 M-1cm-1)[4]

-

Degree of Labeling (DOL): DOL = [ROX] / [Protein]

-

Causality Behind Experimental Choices:

-

Why measure at 280 nm? Tyrosine and tryptophan residues in proteins have a strong absorbance at 280 nm, providing a reliable way to determine protein concentration.

-

Why is the correction factor necessary? The 5(6)-ROX dye also absorbs light at 280 nm. Failing to correct for this would lead to an overestimation of the protein concentration and, consequently, an underestimation of the DOL. This is a critical step for ensuring the trustworthiness of the calculated DOL.

-

Why use molar extinction coefficients? The Beer-Lambert law (A = εcl) states that absorbance is directly proportional to the concentration and the molar extinction coefficient. Using these known constants allows for the accurate calculation of the molar concentrations of both the protein and the dye.

Factors Influencing Absorption Measurements

Several factors can affect the accuracy of absorbance measurements. Meticulous control of these variables is paramount for obtaining reliable data.[8]

| Factor | Impact on Measurement | Mitigation Strategy |

| Solvent | Can cause solvatochromic shifts in the absorption maximum. | Maintain consistent buffer conditions for all measurements, including blanks. |

| pH | Can alter the protonation state of the dye and biomolecule, affecting the spectrum.[6] | Use a well-buffered solution and ensure the pH is within the stable range for both the dye and the biomolecule. |

| Concentration | At high concentrations, dye aggregation can occur, leading to changes in the absorption spectrum and deviations from the Beer-Lambert law. | Work with concentrations that result in an absorbance maximum below 1.0 to avoid inner filter effects.[9] |

| Temperature | Can influence the conformation of the biomolecule and the local environment of the dye.[8] | Allow samples to equilibrate to a constant temperature before measurement. |

| Light Exposure | Prolonged exposure to high-intensity light can lead to photobleaching of the dye. | Minimize exposure of the sample to light, especially during storage. Store dye solutions in the dark and at low temperatures.[3] |

Advanced Considerations: Interpreting Spectral Data

The shape of the absorption spectrum can provide valuable information beyond just the absorbance maximum.

-

Shoulders: The appearance of a "shoulder" on the main absorption peak can sometimes indicate the presence of dye aggregates or different conformational states of the conjugate.[7] Diluting the sample can help determine if aggregation is the cause.

-

Bandwidth: The width of the absorption peak can be influenced by the homogeneity of the dye's environment. A broader peak may suggest that the dye molecules are in a variety of different local environments within the conjugate population.

Conclusion

The absorption spectrum of 5(6)-ROX conjugates is a powerful tool for characterizing these important biopharmaceutical reagents. By understanding the fundamental properties of the dye, the factors that influence its spectrum upon conjugation, and by employing rigorous experimental protocols, researchers can ensure the accuracy and reliability of their fluorescence-based assays. This guide provides the foundational knowledge and practical insights to empower scientists to confidently work with 5(6)-ROX conjugates and generate high-quality, reproducible data.

References

- MedchemExpress. (n.d.). ROX (5(6)-Carboxy-X-rhodamine).

- AAT Bioquest. (n.d.). 5(6)-Carboxyrhodamine 6G ethylenediamine.

- Licha, K., et al. (2008). An efficient route is reported to 5- and 6-carboxy-X-rhodamines (compounds 1 and 2) that contain multiple n-propylene or γ,γ-dimethylpropylene groups bridging terminal nitrogen atoms and the central xanthene core. Organic Letters, 10(11), 2263-2266.

- AAT Bioquest. (n.d.). ROX [5-(and 6)-Carboxy-X-rhodamine].

- FluoroFinder. (n.d.). ROX Dye Profile.

- AAT Bioquest. (n.d.). ROX, SE [5-(and-6)-Carboxy-X-rhodamine, succinimidyl ester].

- Abcam. (n.d.). 5(6)-Carboxyrhodamine 110, HCl salt (ab275922).

- Thermo Fisher Scientific. (n.d.). ROX Passive Reference Dye.

- Lumiprobe. (n.d.). ROX NHS ester, 5-isomer.

- Chemistry LibreTexts. (2025). Lab 7: Absorption Spectra of Conjugated Dyes.

- Biotium. (n.d.). Carboxy-X-rhodamine triethylammonium salt, 5 and 6 isomers (5(6)-ROX).

- U.S. Army Research Laboratory. (2001). Factors That Affect Fluorescein Analysis.

- AIP Publishing. (2015). Indicating pressure and environmental effects by means of the spectral shift with rhodamine B and fluorescein.

- Biotium. (n.d.). Carboxyrhodamine 110-X hydrochloride, 5 and 6 isomers.

- MDPI. (2022). Sensors for Detection of the Synthetic Dye Rhodamine in Environmental Monitoring Based on SERS.

- MDPI. (2022). Synthesis of Protein-Oligonucleotide Conjugates.

- Thermo Fisher Scientific. (n.d.). Fluorescence Method Development Handbook.

- Jena Bioscience. (n.d.). 5/6-Carboxyrhodamine 110-PEG3-Azide, Azide-containing Fluorescent Dyes.

- ResearchGate. (2021). QPCR troubleshooting - what could cause an increasing ROX signal?.

- Edinburgh Instruments. (2018). Fluorescence Spectroscopy: Measuring Fluorescence Sample.

- Thermo Fisher Scientific. (n.d.). Protein Labeling Reagents.

- ResearchGate. (n.d.). studying the effect of Rhodamine b concentration on the spectral properties.

- BOC Sciences. (2025). Advanced Protein Conjugation Techniques.

- Vector Labs. (n.d.). 5-ROX NHS Ester.

- National Center for Biotechnology Information. (n.d.). Three sample-sparing techniques to estimate the molar absorption coefficient of luminescent dyes.

- PubMed. (n.d.). Spectra and fluorescence lifetimes of lissamine rhodamine, tetramethylrhodamine isothiocyanate, texas red, and cyanine 3.18 fluorophores: influences of some environmental factors recorded with a confocal laser scanning microscope.

- PCR Biosystems. (n.d.). Can ROX have a negative impact on the reaction?.

- Gene Link. (n.d.). ROX N Oligo Modifications.

- Invitrogen. (n.d.). Tutorial on Fluorescence.

- Lumiprobe. (n.d.). ROX NHS ester, 6-isomer.

- Bio-Rad. (n.d.). Normalization of Real-Time PCR Fluorescence Data with ROX Passive Reference Dye.

- ACS Publications. (2026). A Self-Floating Balsa Wood Solar Evaporator: Simultaneously Achieving Seawater Desalination and Catalytic Degradation.

- AAT Bioquest. (2025). Protein to Nucleic Acid Conjugation.

Sources

- 1. 5(6)-ROX [5-(and 6)-Carboxy-X-rhodamine] *CAS 198978-94-8* | AAT Bioquest [aatbio.com]

- 2. Synthesis of 5- and 6-Carboxy-X-rhodamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lumiprobe.com [lumiprobe.com]

- 4. 5(6)-ROX, SE [5-(and-6)-Carboxy-X-rhodamine, succinimidyl ester] *Mixed isomers* | AAT Bioquest [aatbio.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Spectra and fluorescence lifetimes of lissamine rhodamine, tetramethylrhodamine isothiocyanate, texas red, and cyanine 3.18 fluorophores: influences of some environmental factors recorded with a confocal laser scanning microscope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. edinst.com [edinst.com]

Technical Whitepaper: Precision Measurement of Fluorescence Quantum Yield in ROX-Conjugates

Executive Summary

Fluorescence Quantum Yield (

This guide moves beyond basic definitions to provide a rigorous, self-validating protocol for determining the

The Photophysics of ROX

ROX belongs to the rhodamine class of xanthene dyes. Unlike fluorescein, its fluorescence is relatively pH-insensitive between pH 7 and 9, making it robust for biological assays. However, its quantum yield is critically dependent on its conjugation state.

The Quenching Mechanism (The "G-Effect")

When ROX is conjugated to oligonucleotides, its brightness is modulated by the local sequence. The most significant factor is the presence of Guanosine (G) bases. Guanosine has the lowest oxidation potential of the four DNA bases, acting as an electron donor to the excited fluorophore.

Mechanism:

-

Excitation: ROX absorbs a photon, entering the excited singlet state (

). -

PET: An electron transfers from a neighboring Guanosine to the excited ROX.

-

Recombination: The radical ion pair recombines non-radiatively, returning the system to the ground state without photon emission.

Diagram 1: Photoinduced Electron Transfer (PET) Pathway